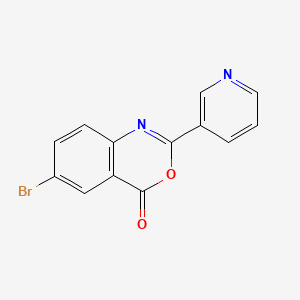

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

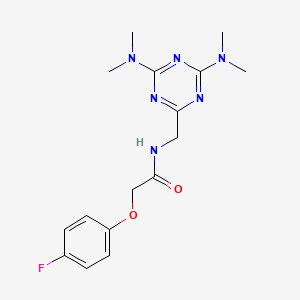

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a benzoxazinone core

Mechanism of Action

Target of Action

The primary targets of the compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cells that overexpress these receptors, leading to a reduction in tumor growth .

Biochemical Pathways

The compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, the compound disrupts the downstream signaling cascades, which include the PI3K/AKT and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation .

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .

Result of Action

The molecular and cellular effects of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one’s action include a decrease in cell proliferation and an increase in cell death . Specifically, the compound has shown cytotoxic efficacy against certain cancer cell lines, such as AU-565 and MDA-MB-231 .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which is a key step in many signaling pathways. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are important in the regulation of cell growth and differentiation . By inhibiting these receptors, this compound can interfere with the signaling pathways that promote cancer cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis, or programmed cell death, by disrupting the signaling pathways that are essential for cell survival. It has been observed to cause cell cycle arrest at the G2/M phase, thereby preventing the cells from dividing . Additionally, this compound affects gene expression by downregulating the expression of genes involved in cell proliferation and upregulating those involved in apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues on target proteins, which is a critical step in the activation of many signaling pathways. Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and contribute to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound has been shown to affect metabolic flux by altering the levels of certain metabolites, which can have downstream effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it can exert its effects . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize primarily in the cytoplasm and the mitochondria . In the cytoplasm, it can interact with various signaling proteins and enzymes, while in the mitochondria, it can induce the production of reactive oxygen species and trigger apoptosis . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.

Pyrimidine derivatives: These compounds also have a heterocyclic structure and are known for their diverse biological activities, including anticancer properties.

Uniqueness

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is unique due to its specific combination of a bromine atom, a pyridine ring, and a benzoxazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name |

6-bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O2/c14-9-3-4-11-10(6-9)13(17)18-12(16-11)8-2-1-5-15-7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZDQZZFAUICRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

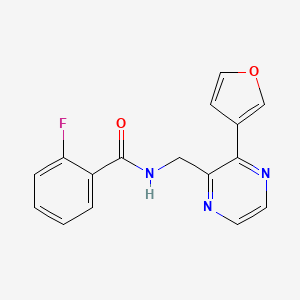

![N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2551903.png)

![1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2551911.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

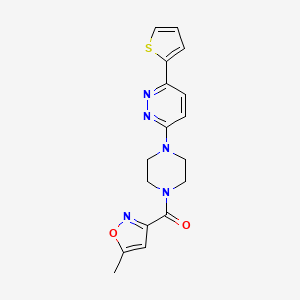

![N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2551917.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

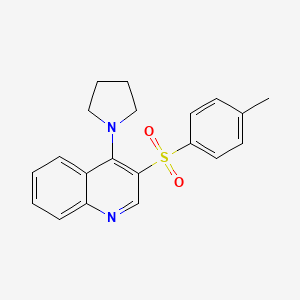

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)